N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide
Description
N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-21-15-8-6-7-14(16(15)22-2)17(20)19-11-13-12-23-18(24-13)9-4-3-5-10-18/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXYYLHVBPRQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide typically involves multiple steps. One common method starts with the formation of the spirocyclic core. This can be achieved by reacting 2-acetylcyclohexanone with ethylene glycol in the presence of an acid catalyst to form the 1,4-dioxaspiro[4.5]decane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide
- {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide is unique due to its specific spirocyclic structure and the presence of methoxy groups on the benzamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide is a compound notable for its unique spirocyclic structure, which contributes to its distinctive chemical and biological properties. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes a 1,4-dioxaspiro[4.5]decane moiety and a dimethoxybenzamide group. The structural uniqueness is expected to influence its interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 287.35 g/mol |
| CAS Number | 900006-51-1 |
The biological activity of this compound is believed to involve its interaction with specific enzymes or receptors within cells. The spirocyclic structure allows for unique binding affinities that can modulate various biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling cascades critical for cell survival and proliferation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.
3. Anti-inflammatory Effects
this compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against human cancer cell lines (e.g., breast and colon cancer). Results indicated significant cytotoxicity with IC50 values in the micromolar range.
- Antimicrobial Testing : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition at low concentrations, suggesting potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
